AS1949490

Description

Properties

IUPAC Name |

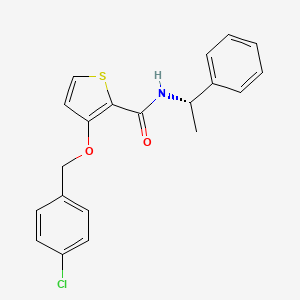

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZPGNRLOKVZJY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203680-76-5 | |

| Record name | 1203680-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of AS1949490: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By competitively inhibiting SHIP2, this compound modulates critical intracellular signaling pathways, primarily the insulin signaling cascade. This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, resulting in enhanced downstream signaling through protein kinase B (Akt). The downstream effects include increased glucose uptake and consumption in muscle cells and suppression of gluconeogenesis in liver cells, highlighting its potential as a therapeutic agent for type 2 diabetes. Additionally, this compound has been shown to exert effects in the central nervous system by promoting the stabilization of brain-derived neurotrophic factor (BDNF) mRNA. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: SHIP2 Inhibition

This compound functions as a competitive inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PIP2). By inhibiting SHIP2, this compound prevents the degradation of PIP3. This leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). The increased localization of Akt to the membrane facilitates its phosphorylation by PDK1 and other kinases, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating key cellular processes such as glucose metabolism, cell growth, and survival.

Signaling Pathway Diagram

Caption: Mechanism of this compound in the insulin signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (µM) | Ki (µM) | Notes |

| SHIP2 | Human | 0.62[1][2] | 0.44[1] | Competitive inhibitor. |

| SHIP2 | Mouse | 0.34[1] | - | |

| SHIP1 | Human | 13 | - | Demonstrates ~21-fold selectivity for SHIP2 over SHIP1. |

| PTEN | Human | >50 | - | No significant inhibition. |

| Synaptojanin | Human | >50 | - | No significant inhibition. |

| Myotubularin | Human | >50 | - | No significant inhibition. |

Table 2: Cellular and In Vivo Effects of this compound

| Experimental System | Treatment | Effect |

| L6 Myotubes | 0-16 µM this compound for 15 min | Dose-dependent increase in insulin-induced Akt phosphorylation.[1] |

| L6 Myotubes | 0-10 µM this compound for 48 h | Increased glucose consumption and uptake.[1] |

| FAO Hepatocytes | 0-10 µM this compound for 24 h | Suppression of gluconeogenesis.[1] |

| Normal ICR Mice | 300 mg/kg this compound (single oral dose) | Inhibition of gluconeogenic gene expression in the liver.[1] |

| Diabetic db/db Mice | 300 mg/kg this compound (chronic treatment) | Significantly lowered plasma glucose and improved glucose intolerance.[1] |

| Cultured Cortical Neurons | 1-30 µM this compound | Promotes PKC-dependent stabilization of BDNF mRNA.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

-

Reagents: Recombinant human SHIP2, Ins(1,3,4,5)P4 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT), this compound, Malachite Green solution.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the this compound dilution, 20 µL of recombinant SHIP2 enzyme, and 10 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the Ins(1,3,4,5)P4 substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green solution.

-

After a 15-minute color development period at room temperature, measure the absorbance at 620-660 nm.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Akt Phosphorylation Assay (Western Blot)

This method is used to determine the level of Akt activation in response to this compound treatment in cell culture.

-

Cell Line: L6 myotubes.

-

Reagents: DMEM, fetal bovine serum (FBS), insulin, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Culture L6 myoblasts in DMEM with 10% FBS until confluent, then differentiate into myotubes in DMEM with 2% FBS.

-

Serum-starve the myotubes for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 15 minutes.

-

Stimulate the cells with 1 nM insulin for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Cell Line: L6 myotubes.

-

Reagents: this compound, insulin, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-[3H]-glucose (radioactive) or 2-NBDG (fluorescent).

-

Procedure:

-

Differentiate L6 myotubes in a 24-well plate.

-

Treat cells with this compound (e.g., 10 µM) for 48 hours.

-

Wash cells with KRH buffer and incubate in KRH buffer with or without 100 nM insulin for 30 minutes.

-

Add 2-deoxy-[3H]-glucose and incubate for 10 minutes.

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

-

Gluconeogenesis Assay

This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.

-

Cell Line: FAO rat hepatoma cells.

-

Reagents: this compound, insulin, gluconeogenesis buffer (glucose-free DMEM containing sodium lactate and sodium pyruvate), glucose assay kit.

-

Procedure:

-

Culture FAO cells to confluence in a 12-well plate.

-

Treat the cells with this compound and insulin for 24 hours.

-

Wash the cells with PBS and incubate in gluconeogenesis buffer for 6 hours.

-

Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.

-

Normalize the glucose production to the total protein content.

-

Experimental and Logical Workflows

Drug Discovery and Characterization Workflow

References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of 5'-lipid phosphatase SHIP2, promotes protein kinase C-dependent stabilization of brain-derived neurotrophic factor mRNA in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

AS1949490: A Selective SHIP2 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of AS1949490, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes. This document details the mechanism of action, pharmacological effects, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to SHIP2 and this compound

The lipid phosphatase SHIP2 plays a pivotal role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)[1][2][3]. This action downregulates the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism[4][5][6]. Elevated SHIP2 expression or activity is associated with insulin resistance, a hallmark of type 2 diabetes[4][6]. Consequently, inhibiting SHIP2 is a promising strategy for enhancing insulin sensitivity and treating metabolic disorders[4].

This compound was identified through high-throughput screening as the first potent, selective, and orally active small-molecule inhibitor of SHIP2[4][7]. Its discovery has provided a crucial chemical tool to explore the physiological functions of SHIP2 and validate it as a drug target[4].

Mechanism of Action

This compound functions as a competitive inhibitor of SHIP2, directly competing with the natural substrate, PIP3, for binding at the enzyme's active site[4][8][9]. By blocking SHIP2's phosphatase activity, this compound prevents the degradation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B)[4][10]. Activated Akt then phosphorylates a cascade of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), to mediate the metabolic effects of insulin, such as increased glucose uptake and suppression of gluconeogenesis[4][7][10].

Data Presentation: Quantitative Analysis

This compound demonstrates potent inhibition of SHIP2 with significant selectivity over other related phosphatases.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Species | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| SHIP2 | Human | IC₅₀ | 0.62 | [4][7][8] |

| Kᵢ | 0.44 | [4][8] | ||

| SHIP2 | Mouse | IC₅₀ | 0.34 | [4][7][8] |

| SHIP1 | Human | IC₅₀ | 13 | [7][9][10] |

| PTEN | Human | IC₅₀ | >50 | [7][9] |

| Synaptojanin | Human | IC₅₀ | >50 | [7][9] |

| Myotubularin | Human | IC₅₀ | >50 |[7][9] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

The in vivo efficacy of this compound has been demonstrated in diabetic animal models, where it improves glycemic control.

Table 2: In Vivo Efficacy of this compound in Diabetic db/db Mice

| Parameter | Treatment Duration | Effect | Reference |

|---|---|---|---|

| Plasma Glucose | 7-10 days (p.o.) | 23% reduction vs. vehicle | [4][7] |

| Fasting Blood Glucose | 10 days (p.o.) | 37% reduction vs. vehicle | [4][7][11] |

| Glucose Intolerance | 10 days (p.o.) | Significant reduction in AUC |[4][7] |

p.o.: Per os (oral administration). AUC: Area under the curve (in an oral glucose tolerance test).

Experimental Protocols and Workflows

The pharmacological profile of this compound was characterized through a series of in vitro and in vivo experiments.

4.1. SHIP2 Enzyme Inhibition Assay (Malachite Green) This assay quantifies the inorganic phosphate released from the substrate by SHIP2, serving as a direct measure of enzyme activity.

-

Objective: To determine the IC₅₀ value of this compound against SHIP2.

-

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

-

Methodology:

-

Recombinant human or mouse SHIP2 is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

This compound is added at various concentrations and pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate, Ins(1,3,4,5)P4[4][9].

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped.

-

Malachite green solution is added, and after color development, the absorbance is read at ~620 nm[4][12].

-

Data are normalized to controls, and the IC₅₀ is calculated using a dose-response curve.

-

4.2. Cell-Based Akt Phosphorylation Assay This assay measures the functional consequence of SHIP2 inhibition in a cellular context.

-

Objective: To confirm that this compound enhances insulin-stimulated Akt phosphorylation.

-

Cell Line: L6 myotubes, a rat skeletal muscle cell line.

-

Methodology:

-

L6 myotubes are serum-starved to reduce basal signaling.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0-16 µM) for a short period (e.g., 15 minutes)[7][8].

-

Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 10 minutes to induce Akt phosphorylation[8].

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

Membranes are probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt (as a loading control)[8].

-

Signal intensity is quantified to determine the relative increase in Akt phosphorylation[11].

-

4.3. Gluconeogenesis Assay in Hepatocytes This assay assesses the effect of this compound on hepatic glucose production.

-

Objective: To determine if this compound suppresses gluconeogenesis in liver cells.

-

Cell Line: FAO rat hepatoma cells.

-

Methodology:

-

FAO cells are cultured and then treated with this compound (e.g., 0-10 µM) and insulin (1 nM) for 24 hours[4][8].

-

The culture medium is replaced with a glucose-free gluconeogenesis buffer (e.g., containing lactate and pyruvate as substrates).

-

Cells are incubated for an additional period (e.g., 6 hours)[8].

-

The concentration of glucose released into the medium is measured using a glucose oxidase assay[4][8].

-

A decrease in glucose production relative to vehicle-treated cells indicates suppression of gluconeogenesis[4].

-

4.4. In Vivo Efficacy in db/db Mice This animal model is used to evaluate the anti-diabetic potential of this compound.

-

Objective: To assess the effect of chronic this compound administration on hyperglycemia and glucose intolerance.

-

Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes[4].

-

Methodology:

-

Diabetic db/db mice are administered this compound (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for 7 to 10 days[4][7].

-

Body weight, food intake, and non-fasting plasma glucose levels are monitored throughout the study[4][9].

-

At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed after an overnight fast.

-

A baseline (fasting) blood glucose sample is taken, after which mice are given an oral glucose bolus.

-

Blood glucose is measured at various time points post-bolus (e.g., 30, 60, 120 minutes) to assess glucose clearance.

-

The area under the blood glucose concentration-time curve (AUC) is calculated to quantify glucose intolerance[4].

-

Conclusion

This compound is a foundational tool in the study of SHIP2 biology. As a selective, competitive, and orally bioavailable inhibitor, it has been instrumental in demonstrating the therapeutic potential of targeting SHIP2 for type 2 diabetes. The compound effectively enhances insulin signaling in vitro by increasing Akt phosphorylation, leading to increased glucose uptake and reduced gluconeogenesis[4][8]. These cellular effects translate to significant in vivo efficacy, where this compound improves glycemic control in diabetic animal models[4][7]. While this compound itself may have limitations for clinical development, such as poor water solubility[9], it remains the quintessential probe for elucidating the physiological and pathological roles of SHIP2 and serves as a critical benchmark for the development of next-generation SHIP2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of SH2-Containing Inositol Phosphatase 2 Results in Negative Regulation of Insulin-Induced Metabolic Actions in 3T3-L1 Adipocytes via Its 5′-Phosphatase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of SHIP2 and its Selective Inhibitor, AS1949490

Audience: Researchers, scientists, and drug development professionals.

Core Biological Functions of the Lipid Phosphatase SHIP2

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical intracellular enzyme that plays a pivotal role in various signaling pathways, most notably as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] Unlike the tumor suppressor PTEN, which dephosphorylates the 3'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 specifically hydrolyzes the 5'-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[3][4] This action modulates the levels of these crucial second messengers, thereby influencing a multitude of cellular processes.

SHIP2 is ubiquitously expressed across various tissues and is involved in the regulation of:

-

Insulin Signaling: SHIP2 is a key negative regulator of the insulin signaling pathway.[1][5] By reducing the levels of PIP3, SHIP2 attenuates the downstream signaling cascade, including the phosphorylation and activation of Akt.[5][6] Elevated SHIP2 activity is associated with insulin resistance, making it a therapeutic target for type 2 diabetes.[1][7]

-

Cell Growth, Proliferation, and Survival: Through its modulation of the PI3K/Akt pathway, SHIP2 influences cell cycle progression, proliferation, and apoptosis.[8] Dysregulation of SHIP2 expression has been implicated in various cancers.[7][9] In some contexts, SHIP2 can act as an oncogene, promoting cancer development and metastasis.[2][10]

-

Cytoskeletal Organization and Cell Migration: SHIP2 is involved in regulating the actin cytoskeleton, which is essential for cell adhesion, spreading, and migration.[1] It interacts with various cytoskeletal and focal adhesion proteins, influencing cellular motility.

-

Receptor Endocytosis: SHIP2 plays a role in the internalization and turnover of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[10]

-

Other Pathophysiological Roles: Beyond cancer and diabetes, SHIP2 has been implicated in neurodegenerative diseases, atherosclerosis, and opsismodysplasia, a rare genetic disorder of bone development.[7][11]

AS1949490: A Selective Small Molecule Inhibitor of SHIP2

This compound is a potent and selective small molecule inhibitor of SHIP2.[5][6] It was identified through high-throughput screening and has been instrumental in elucidating the physiological and pathophysiological functions of SHIP2.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of SHIP2, meaning it binds to the active site of the enzyme and competes with the natural substrate, PIP3.[6] This inhibition leads to an accumulation of PIP3 at the plasma membrane, resulting in the activation of downstream signaling pathways, particularly the PI3K/Akt pathway.[6]

Biological Effects of this compound

-

Enhanced Insulin Signaling: In cellular models, this compound increases the insulin-induced phosphorylation of Akt, a key downstream effector in the insulin signaling pathway.[6][12]

-

Increased Glucose Metabolism: Treatment with this compound has been shown to increase glucose consumption and uptake in L6 myotubes.[6][12]

-

Suppression of Gluconeogenesis: In FAO hepatocytes, this compound suppresses gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[6] In vivo, acute administration of this compound inhibits the expression of gluconeogenic genes in the livers of mice.[6]

-

Antidiabetic Effects in vivo: Chronic treatment of diabetic db/db mice with this compound significantly lowers plasma glucose levels and improves glucose intolerance without affecting body weight or insulin levels.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (µM) | Ki (µM) | Inhibition Type |

| SHIP2 | Human | 0.62[5][6] | 0.44[6] | Competitive[6] |

| SHIP2 | Mouse | 0.34[5] | N/A | N/A |

| SHIP1 | Human | 13[12] | 11[9] | N/A |

| PTEN | Human | >50[12] | N/A | N/A |

| Synaptojanin | Human | >50[12] | N/A | N/A |

| Myotubularin | Human | >50[12] | N/A | N/A |

N/A: Not Available

Table 2: In Vivo Efficacy of this compound in db/db Mice

| Parameter | Treatment Duration | Effect | Reference |

| Plasma Glucose | 7 or 10 days | 23% reduction | [5] |

| Fasting Blood Glucose | 10 days | 37% reduction | [5] |

| Glucose Intolerance (OGTT) | 10 days | Significant reduction in AUC | [5] |

OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SHIP2 and this compound.

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate from a substrate.

Materials:

-

Recombinant human SHIP2 enzyme

-

Ins(1,3,4,5)P4 substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent A

-

Malachite Green Reagent B (Ammonium Molybdate in 4N HCl)

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

Procedure:

-

Prepare Phosphate Standards: Prepare a standard curve of inorganic phosphate ranging from 0 to 2000 pmoles per well.

-

Enzyme Reaction:

-

In a 96-well plate, add 25 µL of assay buffer containing the desired concentration of this compound or vehicle control.

-

Add 25 µL of recombinant SHIP2 enzyme diluted in assay buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of Ins(1,3,4,5)P4 substrate diluted in assay buffer.

-

Incubate for 30 minutes at 37°C.

-

-

Color Development:

-

Stop the reaction by adding 100 µL of Malachite Green Reagent A.

-

Add 20 µL of Malachite Green Reagent B and incubate for 20 minutes at room temperature for color development.

-

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released by subtracting the background (no enzyme) and comparing to the phosphate standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based ELISA for Akt Phosphorylation

This assay quantifies the level of phosphorylated Akt (Ser473) in cells treated with this compound.

Materials:

-

L6 myotubes

-

Cell culture medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Insulin

-

Phosphate Buffered Saline (PBS)

-

Fixing Solution (e.g., 4% formaldehyde in PBS)

-

Quenching Buffer (e.g., PBS with 1% H2O2)

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

96-well cell culture plate

Procedure:

-

Cell Seeding and Treatment:

-

Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

-

Starve the myotubes in serum-free medium for 4-24 hours.

-

Treat the cells with various concentrations of this compound for 15 minutes.

-

Stimulate the cells with 1 nM insulin for 10 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with ice-cold PBS.

-

Fix the cells with Fixing Solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with a suitable permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

-

Immunodetection:

-

Block the cells with Blocking Buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-phospho-Akt and anti-total Akt in separate wells) overnight at 4°C.

-

Wash the cells three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells three times with TBST.

-

-

Signal Detection:

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add Stop Solution to stop the reaction.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Western Blotting for Akt Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated and total Akt in cell lysates.

Materials:

-

Cell lysates from L6 myotubes treated as described in the cell-based ELISA protocol.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Sample Preparation:

-

Lyse the treated L6 myotubes in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt band intensity to the total Akt band intensity.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake in L6 myotubes.

Materials:

-

Differentiated L6 myotubes in a 24-well plate.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound.

-

Insulin.

-

2-deoxy-D-[3H]glucose.

-

0.05 N NaOH.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Treatment:

-

Treat differentiated L6 myotubes with various concentrations of this compound and 1 nM insulin for 48 hours.

-

-

Glucose Uptake Measurement:

-

Wash the cells with KRH buffer.

-

Incubate the cells with KRH buffer containing 2-deoxy-D-[3H]glucose for 5 minutes.

-

Stop the uptake by washing the cells four times with ice-cold KRH buffer.

-

-

Cell Lysis and Counting:

-

Lyse the cells with 0.05 N NaOH.

-

Transfer the lysate to scintillation vials containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of glucose uptake and compare the effects of different concentrations of this compound.

Gluconeogenesis Assay in FAO Hepatocytes

This assay measures the production of glucose from non-carbohydrate precursors in FAO hepatocyte cells.

Materials:

-

FAO hepatocytes.

-

This compound.

-

Insulin.

-

Gluconeogenesis buffer (glucose-free DMEM supplemented with lactate and pyruvate).

-

Glucose assay kit.

Procedure:

-

Cell Treatment:

-

Treat FAO cells with this compound and 1 nM insulin for 24 hours.

-

-

Gluconeogenesis Induction:

-

Wash the cells and incubate them in gluconeogenesis buffer for 6 hours.

-

-

Glucose Measurement:

-

Collect the medium.

-

Measure the glucose concentration in the medium using a glucose assay kit.

-

-

Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

Caption: The SHIP2 signaling pathway in insulin action and its inhibition by this compound.

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. apexbt.com [apexbt.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of AS1949490 in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin's metabolic effects. By inhibiting SHIP2, this compound enhances insulin signaling, leading to increased glucose uptake, suppression of gluconeogenesis, and improved glucose homeostasis. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction to this compound and its Target: SHIP2

This compound was identified through high-throughput screening as a competitive inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate, thereby acting as a brake on the insulin signaling cascade.[2][3] Elevated expression or activity of SHIP2 is associated with insulin resistance in type 2 diabetes.[2][4] Therefore, inhibiting SHIP2 with molecules like this compound presents a promising therapeutic strategy for type 2 diabetes.[3][5]

Mechanism of Action: Enhancement of Insulin Signaling

The primary mechanism of action of this compound is the inhibition of SHIP2, which leads to an accumulation of PIP3 at the plasma membrane.[6] This, in turn, promotes the activation of key downstream effectors in the insulin signaling pathway, most notably Akt (also known as Protein Kinase B).[5][7] Activated Akt then mediates a range of metabolic effects.[8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] In the context of insulin signaling, the binding of insulin to its receptor triggers a phosphorylation cascade that activates PI3K.[8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[7] PIP3 acts as a second messenger, recruiting and activating Akt.[7]

SHIP2 negatively regulates this pathway by hydrolyzing PIP3.[2] By inhibiting SHIP2, this compound effectively removes this negative regulation, leading to sustained levels of PIP3 and, consequently, enhanced and prolonged activation of Akt.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHIPping out diabetes—Metformin, an old friend among new SHIP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHIP2 inhibition alters redox‐induced PI3K/AKT and MAP kinase pathways via PTEN over‐activation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

The SHIP2 Inhibitor AS1949490: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). Emerging preclinical evidence highlights its significant neuroprotective potential, primarily through the modulation of critical signaling pathways involved in neuronal survival, plasticity, and neuroinflammation. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data. The information presented herein is intended to support further research and development of SHIP2 inhibitors as a novel therapeutic strategy for neurodegenerative diseases.

Introduction to this compound and its Target: SHIP2

This compound is a competitive inhibitor of SHIP2, a lipid phosphatase that plays a crucial role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1] By inhibiting SHIP2, this compound effectively increases the intracellular levels of PIP3, a key second messenger that activates downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is central to promoting cell survival, growth, and proliferation.[1][2] The selectivity of this compound for SHIP2 over other phosphatases, including the closely related SHIP1, makes it a valuable tool for dissecting the specific roles of SHIP2 in health and disease.[2][3]

Core Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound are multifaceted, stemming from its ability to enhance pro-survival signaling and modulate the neuroinflammatory response.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Its signaling is often impaired in neurodegenerative conditions like Alzheimer's disease.[4] this compound has been shown to potentiate BDNF's own positive feedback loop on its expression. Specifically, this compound promotes the stabilization of BDNF mRNA in a Protein Kinase C (PKC)-dependent manner, leading to increased BDNF levels.[4] This enhancement of BDNF signaling contributes to improved memory and has shown anti-depressant effects in preclinical models.[4]

Augmentation of Insulin/IGF-I Signaling

Impaired insulin and Insulin-like Growth Factor-I (IGF-I) signaling in the brain is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases, including Alzheimer's.[2] SHIP2 is a negative regulator of the insulin/IGF-I signaling pathway.[5] By inhibiting SHIP2, this compound enhances the PI3K/Akt signaling cascade downstream of the insulin and IGF-I receptors. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[5] This mechanism has been demonstrated to ameliorate memory deficits in diabetic animal models, which exhibit elevated brain SHIP2 levels.[6]

Modulation of Microglial Function and Neuroinflammation

Neuroinflammation, driven by the activation of microglia, is a hallmark of many neurodegenerative diseases. While direct studies on this compound's effect on microglia are limited, research on pan-SHIP1/2 inhibitors provides compelling evidence for the role of SHIP2 in regulating microglial effector functions.[5] Inhibition of SHIP1 and SHIP2 has been shown to significantly increase the phagocytic capacity of microglia for amyloid-beta (Aβ) and dead neurons.[5] This suggests that SHIP2 may act as a brake on the clearance of cellular debris and pathological protein aggregates. By inhibiting SHIP2, this compound could potentially shift microglia towards a more neuroprotective, phagocytic phenotype, thereby reducing the Aβ burden and mitigating neuroinflammation.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Ki | Reference |

| SHIP2 | Human | 0.62 µM | 0.44 µM | [1] |

| SHIP2 | Mouse | 0.34 µM | - | [3] |

| SHIP1 | Human | 13 µM | 11 µM | [1] |

| PTEN | Human | >50 µM | - | [2] |

| Synaptojanin | Human | >50 µM | - | [2] |

| Myotubularin | Human | >50 µM | - | [2] |

Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model (db/db mice)

| Parameter | Treatment | Duration | Result | Reference |

| Plasma Glucose | 300 mg/kg, p.o., twice daily | 7 or 10 days | 23% reduction vs. vehicle | [3] |

| Fasting Blood Glucose | 300 mg/kg, p.o., twice daily | 10 days | 37% reduction vs. vehicle | [3] |

| Memory Performance (Morris Water Maze) | 10 µg, i.c.v. | - | Ameliorated impairment | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

Assessment of Neuronal Viability (MTT Assay)

This protocol assesses the effect of this compound on neuronal viability in the presence of a neurotoxic insult (e.g., Aβ oligomers).

Protocol Steps:

-

Cell Plating: Plate primary cortical or hippocampal neurons in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Pre-treatment: Pre-incubate the neurons with various concentrations of this compound (e.g., 1-30 µM) for 1 hour.

-

Neurotoxic Insult: Add the neurotoxic agent (e.g., pre-aggregated Aβ1-42 oligomers at a final concentration of 10 µM) to the wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

BDNF mRNA Stability Assay

This protocol determines the effect of this compound on the stability of BDNF mRNA using the transcriptional inhibitor actinomycin D.

Protocol Steps:

-

Cell Culture: Culture primary cortical neurons as described above.

-

Treatment: Treat the neurons with BDNF (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 10 µM) for 3 hours to induce BDNF mRNA expression.

-

Transcription Inhibition: Add actinomycin D (5 µg/mL) to the culture medium to block further transcription.

-

Time-course Harvest: Harvest the cells at various time points after the addition of actinomycin D (e.g., 0, 1, 2, and 4 hours).

-

RNA Isolation and RT-qPCR: Isolate total RNA from the cells at each time point and perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the levels of BDNF mRNA.

-

Data Analysis: Normalize the BDNF mRNA levels to a stable housekeeping gene. Plot the percentage of remaining BDNF mRNA against time and calculate the mRNA half-life.

Assessment of Spatial Learning and Memory (Morris Water Maze)

This protocol evaluates the effect of this compound on spatial learning and memory in a mouse model.

Protocol Steps:

-

Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

-

Acquisition Phase (4-5 days):

-

Mice are subjected to four trials per day.

-

For each trial, the mouse is placed into the water at one of four starting positions.

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis: Compare the escape latency across training days and the time spent in the target quadrant during the probe trial between the this compound-treated and vehicle-treated groups.

Assessment of Fear-Associated Memory (Passive Avoidance Test)

This protocol assesses the effect of this compound on long-term, fear-associated memory.

Protocol Steps:

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition) Phase:

-

The mouse is placed in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

-

When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Test (Retention) Phase (24 hours after training):

-

The mouse is again placed in the light compartment.

-

The guillotine door is opened.

-

The latency to enter the dark compartment is recorded for up to a maximum time (e.g., 300 seconds). No foot shock is delivered.

-

-

Data Analysis: A longer latency to enter the dark compartment in the test phase is indicative of better memory retention. Compare the step-through latency between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This compound, a selective SHIP2 inhibitor, demonstrates significant neuroprotective potential through its ability to enhance BDNF and insulin/IGF-I signaling, and modulate microglial function. The preclinical data strongly support the therapeutic promise of SHIP2 inhibition for neurodegenerative diseases characterized by impaired neuronal survival signaling and neuroinflammation, such as Alzheimer's disease.

Future research should focus on:

-

Evaluating this compound in a broader range of preclinical models of neurodegeneration , including models of Parkinson's disease and ischemic stroke, to further delineate its therapeutic potential.

-

Investigating the long-term effects of this compound treatment on disease progression and cognitive function.

-

Elucidating the precise molecular mechanisms by which SHIP2 inhibition modulates microglial phenotype and function.

-

Developing novel SHIP2 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

The continued investigation of this compound and other SHIP2 inhibitors holds great promise for the development of novel and effective therapies for a range of devastating neurological disorders.

References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound, an inhibitor of 5'-lipid phosphatase SHIP2, promotes protein kinase C-dependent stabilization of brain-derived neurotrophic factor mRNA in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

AS1949490: A Technical Guide to its Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule AS1949490 and its significant impact on glucose metabolism. This compound has been identified as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By targeting SHIP2, this compound enhances insulin sensitivity and promotes glucose uptake and utilization, making it a compound of interest in the study and potential treatment of type 2 diabetes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of SHIP2.[1] The inhibition of SHIP2 leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This accumulation subsequently promotes the activation of Akt (also known as Protein Kinase B), a crucial serine/threonine kinase in the insulin signaling cascade.[2][3] The activation of Akt triggers a series of downstream events that collectively enhance glucose metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

| Target | Species | IC50 | Ki | Reference |

| SHIP2 | Human | 0.62 µM | 0.44 µM | [1][2] |

| SHIP2 | Mouse | 0.34 µM | - | [1][4] |

| SHIP1 | Human | 13 µM | - | [4] |

| PTEN | Human | >50 µM | - | [4] |

| Synaptojanin | Human | >50 µM | - | [4] |

| Myotubularin | Human | >50 µM | - | [4] |

Table 1: In vitro inhibitory activity of this compound against various phosphatases.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| L6 Myotubes | Insulin-induced Akt Phosphorylation | 0 - 16 µM (15 min) | Increases Akt phosphorylation | [4] |

| L6 Myotubes | Glucose Consumption | 0 - 10 µM (48 h) | Increases glucose consumption | [2][4] |

| L6 Myotubes | Glucose Uptake | 0 - 10 µM (48 h) | Stimulates glucose uptake | [2][4] |

| FAO Hepatocytes | Gluconeogenesis | 0 - 10 µM (24 h) | Suppresses gluconeogenesis | [1][2] |

Table 2: Cellular effects of this compound on glucose metabolism.

Signaling Pathway

The signaling cascade initiated by the inhibition of SHIP2 by this compound, leading to enhanced glucose metabolism, is depicted below.

This compound inhibits SHIP2, enhancing the insulin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In vitro SHIP2 Phosphatase Assay

This assay is designed to quantify the inhibitory effect of this compound on SHIP2 activity.

Workflow for the in vitro SHIP2 phosphatase assay.

Methodology:

-

Reagent Preparation: A reaction buffer is prepared containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and divalent cations (e.g., MgCl2). Recombinant human or mouse SHIP2 enzyme is diluted to the desired concentration. This compound is serially diluted in DMSO and then in the assay buffer. The substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is prepared in the assay buffer.

-

Reaction: The SHIP2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of the PIP3 substrate. The plate is then incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Detection: The reaction is terminated by the addition of a Malachite Green solution, which forms a colored complex with the free phosphate released from PIP3 by SHIP2 activity.

-

Data Analysis: The absorbance of the colored complex is measured using a plate reader at approximately 620 nm. The amount of phosphate released is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into cells, typically in a muscle cell line like L6 myotubes.

References

The Role of AS1949490 in Modulating Cancer Cell Migration via SHIP2 Inhibition: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cancer cell migration is a fundamental process in metastasis, the primary cause of cancer-related mortality. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell migration. SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a key negative regulator of this pathway. Emerging evidence suggests that SHIP2 can act as an oncogene, promoting cancer cell invasion and metastasis.[1] AS1949490 is a potent and selective small molecule inhibitor of SHIP2 that serves as a critical tool for elucidating the role of this phosphatase in cancer biology. This document provides a technical guide on the mechanism of this compound, its impact on cancer cell migration, and the experimental protocols used to characterize its function.

The SHIP2 Signaling Axis in Cancer

SHIP2 is a lipid phosphatase that hydrolyzes the 5-position phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2][3] PIP3 is a critical second messenger produced by PI3K that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2] By depleting PIP3, SHIP2 acts as a crucial negative regulator of the PI3K/Akt pathway.

However, the role of SHIP2 in cancer is complex. While its opposition to the pro-survival PI3K/Akt pathway might suggest a tumor-suppressive function, multiple studies indicate SHIP2 can act as an oncogene.[1] SHIP2 expression is elevated in various breast cancer cell lines and clinical specimens.[4] It positively regulates the EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells.[5] Furthermore, SHIP2 is implicated in the maturation of invadopodia—actin-rich protrusions that cancer cells use to degrade the extracellular matrix (ECM) and invade surrounding tissues.[6][7]

This compound: A Selective SHIP2 Inhibitor

This compound is a competitive inhibitor of SHIP2, binding to the active site of the phosphatase.[2][8] Its selectivity for SHIP2 over other inositol phosphatases makes it an invaluable chemical probe for studying SHIP2-specific functions.

The inhibitory potency and selectivity of this compound have been characterized in biochemical assays.

| Target | Species | Assay Type | IC50 Value | Reference |

| SHIP2 | Human | Phosphatase Assay | 0.62 µM | [2][9][10] |

| SHIP2 | Mouse | Phosphatase Assay | 0.34 µM | [9][10][11] |

| SHIP1 | Human | Phosphatase Assay | 13 µM | [2][10] |

| PTEN | Human | Phosphatase Assay | >50 µM | [2][10] |

| Synaptojanin | Human | Phosphatase Assay | >50 µM | [2][10] |

| Myotubularin | Human | Phosphatase Assay | >50 µM | [2][10] |

Table 1: In vitro inhibitory activity and selectivity of this compound.

Studies utilizing this compound have demonstrated that SHIP2 activity is critical for the migration of several breast cancer cell lines. However, the response is cell-type dependent.

| Breast Cancer Cell Line | Subtype | Effect of this compound (10 µM) on Migration | Reference |

| MDA-MB-231 | Triple-Negative | Inhibition | [12] |

| MCF7 | Luminal A (ER+) | Inhibition | [12] |

| T47D | Luminal A (ER+) | Inhibition | [12] |

| BT549 | Triple-Negative | Inhibition | [12] |

| HCC38 | Triple-Negative | Inhibition | [12] |

| MDA-MB-468 | Triple-Negative | Increased Migration | [12] |

| BT20 | Triple-Negative | Increased Migration | [12] |

Table 2: Differential effects of this compound on breast cancer cell line migration.

Signaling Pathways and Visualizations

This compound modulates the PI3K/Akt pathway by preventing SHIP2-mediated dephosphorylation of PIP3. This leads to an accumulation of PIP3 at the plasma membrane, resulting in sustained activation of downstream signaling.

Caption: Mechanism of this compound action on the PI3K/Akt/SHIP2 signaling axis.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in cancer cell migration.

Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

This protocol is used to assess the levels of total and phosphorylated proteins in the signaling pathway.

-

Cell Lysis: Cells are seeded and grown to 80% confluency. Following treatment with this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by molecular weight on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-SHIP2, anti-GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SHIP2 activity inhibits cell migration and could prevent metastasis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SHIP2 phosphoinositol phosphatase positively regulates EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AS 1949490 | Inositol Phosphatases | Tocris Bioscience [tocris.com]

- 12. journals.biologists.com [journals.biologists.com]

Technical Guide: The Role of AS1949490 in the Post-Transcriptional Regulation of BDNF mRNA

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Its expression is tightly controlled, and dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, strategies to augment BDNF expression are of significant therapeutic interest. This technical guide provides an in-depth analysis of AS1949490, a selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), and its specific effect on the stabilization of BDNF messenger RNA (mRNA). We will dissect the underlying signaling pathways, present quantitative data from key experiments, detail the associated experimental protocols, and visualize the molecular interactions and workflows.

Introduction to BDNF Regulation and this compound

Brain-Derived Neurotrophic Factor (BDNF) is a cornerstone of central nervous system health, influencing everything from neurodevelopment to learning and memory.[1] The levels of BDNF protein are often reduced in conditions like Alzheimer's disease and major depression, making the upregulation of its expression a key therapeutic goal.[2] BDNF expression can be regulated at multiple levels, including transcription, mRNA trafficking, and post-transcriptional stabilization. One intriguing aspect is a positive feedback loop where BDNF can promote the expression of its own mRNA.[2]

This compound is a pharmacological inhibitor of SHIP2, a 5'-lipid phosphatase.[2] SHIP2 negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting SHIP2, this compound enhances signaling downstream of PI3K, a pathway known to be activated by BDNF binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] This guide focuses on how this inhibition specifically leads to the stabilization of BDNF mRNA, amplifying the neurotrophin's expression.

Signaling Pathways Modulated by this compound

BDNF binding to its TrkB receptor activates several intracellular signaling cascades, primarily the Ras-mitogen-activated protein kinase (MAPK), PI3K-Akt, and Phospholipase Cγ (PLCγ) pathways.[3][4] Research indicates that while BDNF's effect on its own transcription is mediated by the MAPK pathway, the stabilization of its mRNA by this compound is uniquely dependent on the PI3K/PLCγ/PKC axis.[2][5]

In the presence of this compound, the inhibition of SHIP2 leads to a more robust activation of the PI3K and downstream PLCγ pathways upon BDNF stimulation. This culminates in the activation of Protein Kinase C (PKC), which is the critical kinase responsible for reducing the degradation rate of BDNF mRNA.[2][5]

References

- 1. Functions and mechanisms of BDNF mRNA trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of 5'-lipid phosphatase SHIP2, promotes protein kinase C-dependent stabilization of brain-derived neurotrophic factor mRNA in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. mdpi.com [mdpi.com]

- 5. ovid.com [ovid.com]

AS1949490: A Technical Guide to its Discovery and Characterization

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of AS1949490, a novel small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). It details the compound's discovery, mechanism of action, and its biochemical, cellular, and in vivo characterization as a potential therapeutic agent for type 2 diabetes.

Discovery of this compound

This compound was identified as a potent SHIP2 inhibitor through a high-throughput screening of an in-house chemical library.[1] The primary screening assay utilized a malachite green-based method to measure phosphatase activity, enabling the efficient identification of initial hits.[1][2]

References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of AS1949490 in Type 2 Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule AS1949490 and its potential as a therapeutic agent for type 2 diabetes. This compound is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By inhibiting SHIP2, this compound enhances insulin sensitivity and improves glucose homeostasis, making it a promising candidate for further investigation in the context of type 2 diabetes mellitus.

Core Mechanism of Action

This compound exerts its therapeutic effects by targeting SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the insulin signaling cascade, responsible for the activation of downstream effectors such as Akt (also known as protein kinase B). By inhibiting SHIP2, this compound leads to an accumulation of PIP3 at the cell membrane, resulting in enhanced and sustained activation of Akt and its downstream targets. This amplification of the insulin signal promotes glucose uptake, glycogen synthesis, and suppresses gluconeogenesis, collectively contributing to lower blood glucose levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and in vivo efficacy.

| Target | Species | IC50 (µM) |

| SHIP2 | Human | 0.62 |

| SHIP2 | Mouse | 0.34 |

| SHIP1 | Human | 13 |

| PTEN | Human | >50 |

| Synaptojanin | Human | >50 |

| Myotubularin | Human | >50 |

Table 1: In vitro potency and selectivity of this compound against various phosphatases.

| Animal Model | Treatment | Duration | Key Findings |

| Diabetic db/db mice | This compound (300 mg/kg, p.o., twice daily) | 7 or 10 days | - Significantly decreased plasma glucose (23% reduction relative to vehicle).- Improved glucose intolerance.- Activated intracellular insulin signaling in the liver. |

| Normal ICR mice | This compound (300 mg/kg, p.o., single dose) | 8 hours | - Suppressed the expression of gluconeogenic genes in the liver. |

Table 2: Summary of in vivo efficacy of this compound in mouse models of diabetes and normal mice.

Signaling Pathway and Experimental Visualizations

To visually represent the mechanisms and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

This compound signaling pathway in insulin action.

Workflow for in vivo evaluation of this compound.

Logical relationship of this compound's action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established and widely used techniques in the field.

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the amount of inorganic phosphate released from a substrate.

-

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

-

Materials:

-

Recombinant human SHIP2 enzyme

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Malachite Green solution

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the SHIP2 enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green solution.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Construct a dose-response curve and calculate the IC50 value for this compound.

-

Cellular Glucose Uptake Assay (in L6 Myotubes)

This assay measures the rate of glucose transport into muscle cells, a key indicator of insulin sensitivity.

-

Principle: Radiolabeled or fluorescently tagged 2-deoxyglucose (a glucose analog that is taken up by glucose transporters but not metabolized) is used to quantify glucose uptake.

-

Materials:

-

L6 myoblasts, differentiated into myotubes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

This compound

-

Radiolabeled 2-deoxy-[3H]-glucose

-

Scintillation counter

-

-

Procedure:

-

Seed L6 myoblasts in multi-well plates and differentiate them into myotubes.

-

Serum-starve the myotubes for several hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for a defined period (e.g., 20 minutes).

-

Initiate glucose uptake by adding KRH buffer containing radiolabeled 2-deoxy-[3H]-glucose.

-

After a short incubation (e.g., 5-10 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the protein content of each well.

-

Hepatic Gluconeogenesis Assay (in FAO Hepatocytes)

This assay assesses the rate of glucose production from non-carbohydrate precursors in liver cells.

-

Principle: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates, and the amount of glucose released into the medium is measured.

-

Materials:

-

FAO rat hepatoma cells

-

Culture medium (e.g., RPMI 1640)

-

Gluconeogenesis buffer (glucose-free DMEM supplemented with gluconeogenic substrates like sodium lactate and sodium pyruvate)

-

Insulin

-

This compound

-

Glucose oxidase assay kit

-

-

Procedure:

-

Culture FAO cells to confluency in multi-well plates.

-

Wash the cells with PBS and incubate them in the gluconeogenesis buffer.

-

Treat the cells with this compound and/or insulin for a defined period (e.g., 24 hours).

-

Collect the supernatant (medium) from each well.

-

Measure the glucose concentration in the supernatant using a glucose oxidase assay kit.

-

Determine the effect of this compound on gluconeogenesis by comparing the glucose output in treated versus untreated cells.

-

In Vivo Efficacy Study in Diabetic Mice (db/db model)

This study evaluates the anti-diabetic effects of this compound in a genetically diabetic mouse model.

-

Principle: The db/db mouse model exhibits obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes. The effect of this compound on blood glucose levels and glucose tolerance is assessed.

-

Materials:

-

Male db/db mice

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Glucometer and glucose test strips

-

Oral gavage needles

-

-

Procedure:

-

Acclimatize the db/db mice and measure their baseline blood glucose levels.

-

Randomly assign the mice to treatment groups (vehicle control and this compound-treated).

-

Administer this compound (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for the duration of the study (e.g., 7-10 days).

-

Monitor blood glucose levels regularly from tail vein blood samples.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT). Fast the mice overnight, administer an oral glucose bolus, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

-

At the end of the study, tissues such as the liver can be harvested for further analysis (e.g., gene expression of gluconeogenic enzymes).

-

Conclusion

This compound represents a promising therapeutic strategy for the treatment of type 2 diabetes. Its potent and selective inhibition of SHIP2 leads to enhanced insulin signaling, resulting in improved glucose uptake in muscle cells and reduced glucose production in the liver. In vivo studies have demonstrated its ability to lower plasma glucose and improve glucose tolerance in diabetic animal models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SHIP2 inhibitors as a novel class of anti-diabetic agents.

Methodological & Application

Application Notes and Protocols: AS1949490 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction